molecular formula C16H14O5 B2527445 7-Hydroxy-6-methoxydihydroflavonol CAS No. 34050-66-3

7-Hydroxy-6-methoxydihydroflavonol

Cat. No.: B2527445
CAS No.: 34050-66-3
M. Wt: 286.283
InChI Key: GUMFPOIJOXLCLA-JKSUJKDBSA-N
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Description

7-Hydroxy-6-methoxydihydroflavonol is a naturally occurring flavonoid compound derived from plant sources. It has the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol . This compound is known for its potential antioxidant properties and is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6-methoxydihydroflavonol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of flavanone derivatives, which undergo cyclization in the presence of acidic or basic catalysts to form the dihydroflavonol structure .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as specific plants known to contain this compound. The extraction process often includes solvent extraction followed by purification steps like chromatography to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-6-methoxydihydroflavonol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

7-Hydroxy-6-methoxydihydroflavonol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.

    Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of nutraceuticals and natural product-based supplements.

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-methoxydihydroflavonol primarily involves its antioxidant activity. It can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound may also interact with various molecular targets and pathways, including the inhibition of pro-inflammatory enzymes and modulation of signaling pathways involved in cell survival and apoptosis .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-Hydroxy-6-methoxydihydroflavonol is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct chemical reactivity and biological activity. Its antioxidant properties are particularly noteworthy, making it a valuable compound for research in oxidative stress and related fields .

Properties

IUPAC Name

(2R,3R)-3,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-13-7-10-12(8-11(13)17)21-16(15(19)14(10)18)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMFPOIJOXLCLA-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(C(O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301345719
Record name 7-Hydroxy-6-methoxydihydroflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34050-66-3
Record name 7-Hydroxy-6-methoxydihydroflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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